Brevione A

説明

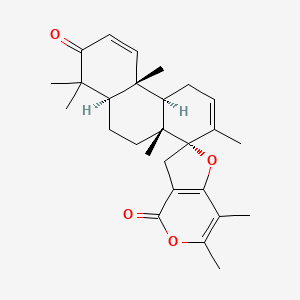

Structure

3D Structure

特性

分子式 |

C27H34O4 |

|---|---|

分子量 |

422.6 g/mol |

IUPAC名 |

(2S,4'aR,4'bR,8'aR,10'aR)-1',1',4'a,6,7,7',8'a-heptamethylspiro[3H-furo[3,2-c]pyran-2,8'-5,9,10,10a-tetrahydro-4bH-phenanthrene]-2',4-dione |

InChI |

InChI=1S/C27H34O4/c1-15-8-9-20-25(6)12-11-21(28)24(4,5)19(25)10-13-26(20,7)27(15)14-18-22(31-27)16(2)17(3)30-23(18)29/h8,11-12,19-20H,9-10,13-14H2,1-7H3/t19-,20+,25-,26+,27-/m0/s1 |

InChIキー |

UEDJWUJYTSKAJA-YJHFSHLRSA-N |

異性体SMILES |

CC1=CC[C@H]2[C@]([C@]13CC4=C(O3)C(=C(OC4=O)C)C)(CC[C@@H]5[C@@]2(C=CC(=O)C5(C)C)C)C |

正規SMILES |

CC1=CCC2C(C13CC4=C(O3)C(=C(OC4=O)C)C)(CCC5C2(C=CC(=O)C5(C)C)C)C |

同義語 |

brevione A |

製品の起源 |

United States |

Advanced Methodologies for Structural Elucidation of Brevione a

Spectroscopic Techniques Employed in Brevione A Structural Determination

The foundational work of determining the planar structure and relative stereochemistry of this compound relied heavily on a combination of sophisticated nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. These techniques provided the initial framework of atomic connectivity and molecular formula.

The structural elucidation of this compound was significantly reliant on one- and two-dimensional NMR spectroscopic data. researchgate.net The ¹H NMR spectrum revealed the presence of six methyl signals, while the ¹³C NMR spectrum confirmed a carbonyl group, an ester group, and several quaternary and conjugated double bonds. uca.es

Detailed analysis of 2D NMR spectra, including Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), was crucial in establishing the connectivity of the A/B/C/D/E ring system. researchgate.net These homo- and hetero-nuclear 2D NMR experiments allowed for the piecing together of the complex breviane spiroditerpenoid skeleton. researchgate.netuca.es

To establish the relative stereochemistry, Nuclear Overhauser Effect Difference Spectroscopy (NOEDIFF) was employed. researchgate.netuca.es The observed NOE correlations, in conjunction with theoretical conformational analysis, were instrumental in proposing the relative configuration of the molecule. uca.es For instance, NOESY correlations were used to determine the relative configurations at various carbon centers in this compound and its analogues. kopri.re.krnih.gov Additionally, Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy was utilized to differentiate between methyl, methylene, and methine carbons, further aiding in the complete assignment of the carbon skeleton. nih.gov

Table 1: Selected ¹H and ¹³C NMR Data for this compound

| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) |

|---|---|---|

| 1 | 7.07 (d, 10.2) | 157.0 |

| 2 | 5.85 (d, 10.2) | 126.9 |

| 3 | - | 204.7 |

| 12 | 5.70 (brd, 5.1) | 122.0 |

| 16 | 1.65 (brs) | 22.0 |

| 17 | 1.18 (s) | 29.5 |

| 18 | 1.10 (s) | 21.8 |

| 19 | 0.99 (s) | 33.3 |

| 20 | 1.13 (s) | 18.0 |

| 6' | 1.91 (s) | 8.7 |

| 7' | 2.21 (s) | 16.4 |

Data is based on reported values and may vary slightly depending on the solvent used. uca.es

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was a key tool in determining the precise molecular formula of this compound. The HREIMS spectrum showed a molecular ion peak [M+1]⁺ at m/z 423.2504, which corresponds to the molecular formula C₂₇H₃₄O₄. uca.es This information was fundamental for establishing the degrees of unsaturation and for complementing the data obtained from NMR spectroscopy. uca.esnih.gov HRESIMS is consistently used for the characterization of new Brevione analogues, allowing for the rapid determination of their elemental compositions. kopri.re.krnih.gov

While X-ray crystallography was not performed on this compound itself initially, this technique has been vital in confirming the absolute configuration of related breviane spiroditerpenoids. For example, the structure of Brevione H was confirmed by X-ray crystallography of its S-MTPA ester. researchgate.net The absolute configuration of another related compound, brevicompanine G, which was isolated alongside breviones, was unequivocally confirmed by single-crystal X-ray crystallography. nih.gov This powerful technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, serving as a definitive method for assigning absolute stereochemistry. nih.gov

Chiroptical Methods for Stereochemical Assignment of this compound and its Analogues (e.g., ECD, CD Spectra)

Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, were essential in determining the absolute stereochemistry of this compound and its numerous analogues. nih.gov Electronic Circular Dichroism (ECD) and Circular Dichroism (CD) spectroscopy have been widely applied in this context. nih.gov

The absolute stereochemistry of new breviane spiroditerpenoids is often established by comparing their experimental ECD spectra with those of known related compounds or with calculated spectra. nih.gov For instance, the nearly identical ECD spectra of Brevione O and Brevione J indicated that they share the same absolute stereochemistry. nih.gov The experimental CD spectrum of this compound has been reported, showing characteristic Cotton effects that are indicative of its specific stereochemical arrangement. nih.gov This comparison method is a powerful and frequently used tool for assigning the absolute configuration of complex natural products within a structural family. kopri.re.krresearchgate.net

Computational Approaches in this compound Structural Elucidation (e.g., DFT calculations for spectroscopic data prediction, ACD/Structure Elucidator software)

Computational chemistry has played a significant role in both the initial structural elucidation and the subsequent confirmation of this compound's complex architecture. In the early studies, molecular orbital calculations using the PM3 Hamiltonian were performed to determine the most stable conformer of this compound. uca.es This theoretical conformation was then correlated with experimental coupling constants and NOEDIFF data to support the proposed relative stereochemistry. uca.es

More recently, Density Functional Theory (DFT) calculations have become a standard tool for predicting spectroscopic data to compare with experimental results. scielo.brmdpi.com DFT calculations are frequently used to compute the theoretical ECD spectra of possible stereoisomers of breviane spiroditerpenoids. kopri.re.kr By comparing the calculated spectrum with the experimental one, the absolute configuration can be confidently assigned. kopri.re.krresearchgate.net

Software suites like ACD/Structure Elucidator are powerful tools for computer-assisted structure elucidation (CASE). acdlabs.comnih.gov This software can take raw NMR and MS data and generate all possible chemical structures that are consistent with the experimental data. acdlabs.com By ranking these candidate structures, it can identify the most probable one, significantly accelerating and adding confidence to the process of elucidating novel and complex structures like those in the breviane family. nih.govselectscience.net

Chemical Synthesis Strategies for Brevione a and Analogues

Retrosynthetic Analysis of the Brevione A Spiroditerpenoid Skeleton

Retrosynthetic analysis of this compound involves mentally dissecting the target molecule into simpler, readily available starting materials through a series of hypothetical reverse reactions, known as transforms. wikipedia.orgd-nb.info For breviones A and B, a convergent synthetic design is envisioned where different parts of the molecule are synthesized separately and then coupled in the later stages to form the breviane skeleton. cabidigitallibrary.org A crucial aspect of the retrosynthetic strategy for breviones is the construction of the characteristic spiro-fused CDE ring framework. tandfonline.com

Total Synthesis Approaches to this compound

Several total synthesis approaches to this compound and related breviones have been reported, highlighting different strategies for assembling the complex pentacyclic core and establishing the correct stereochemistry. tandfonline.comnih.govjst.go.jp The total synthesis of breviones presents key challenges related to the configuration of their numerous stereogenic centers, the spiranic carbon connecting rings C and D, and the polyketide lactone ring E. cabidigitallibrary.org

One enantioselective total synthesis of breviones A and B employed a strategy starting from an optically pure Wieland-Miescher ketone derivative. nih.govjst.go.jp Another approach focused on constructing the CDE ring system using a palladium-mediated tandem reaction. tandfonline.com

Various key synthetic transformations and methodologies have been employed in the total synthesis of this compound and its analogues. These include:

Palladium-mediated tandem reactions: This methodology has been utilized for the construction of the spiro-fused CDE ring system, involving the direct coupling of a vinylepoxide and an α-pyrone. tandfonline.com

Oxidative coupling: Ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidative coupling of a 1,3-diene moiety and an α-pyrone has been successfully applied to construct the spirocyclic system with good yields and high diastereoselectivity. tandfonline.com

Acyl radical cyclization: A regioselective 7-endo-trig mode of acyl radical cyclization has been employed for assembling the seven-membered A-ring in the synthesis of brevione C, a strategy that can be relevant to this compound synthesis. nih.govjst.go.jp

Other transformations include sequential hydrogenation, oxidation reactions (e.g., Dess-Martin oxidation, IBX oxidation), and methylation. tandfonline.comjst.go.jp

Achieving precise stereocontrol is paramount in the synthesis of this compound due to its multiple stereogenic centers. cabidigitallibrary.org Strategies employed to control stereochemistry include:

Enantioselective synthesis: Approaches have focused on the enantioselective construction of the brevione core, often starting from optically pure precursors. tandfonline.comnih.govjst.go.jp

Optically pure precursors: Utilizing chiral starting materials, such as optically pure alcohols or Wieland-Miescher ketone derivatives, is a common strategy to introduce and control the absolute configuration of the final product. nih.govjst.go.jpresearchgate.net

Diastereoselective reactions: Designing reactions that favor the formation of a specific diastereomer is crucial. Oxidative coupling reactions, for instance, have been shown to proceed with high diastereoselectivity in the synthesis of the spirocyclic system. tandfonline.com

These strategies aim to ensure that the synthesized this compound possesses the correct absolute and relative stereochemistry as found in the natural product.

Semisynthesis and Derivatization Methodologies from Natural Sources

Semisynthesis involves using naturally occurring compounds as starting materials for chemical synthesis to produce novel compounds or analogues. ebi.ac.ukwikipedia.org This approach can be advantageous for complex natural products like breviones, where the natural source provides a pre-assembled, complex scaffold. While the provided search results primarily focus on total synthesis, semisynthesis and derivatization methodologies could potentially be applied to breviones isolated from Penicillium brevicompactum to create derivatives for further study. Derivatization techniques are chemical transformations applied to compounds to modify their properties, often for analytical purposes or to explore structure-activity relationships. scribd.comspectroscopyonline.com

Synthesis of this compound Analogues for Mechanistic and Structure-Activity Relationship Studies

The synthesis of this compound analogues is important for understanding the relationship between their chemical structure and biological activity (Structure-Activity Relationship, SAR) and for elucidating their mechanism of action. cabidigitallibrary.orgresearchgate.netresearchgate.net SAR studies on breviane derivatives have been conducted to evaluate their phytotoxic properties. cabidigitallibrary.orgresearchgate.net

Biosynthetic Pathways and Precursors of Brevione a

Identification of Fungal Producing Organisms and Isolation Contexts

Brevione A was first discovered in Penicillium brevicompactum, a fungus endemic to New Zealand. researchgate.netresearchgate.netcabidigitallibrary.org This initial isolation highlighted the potential of unique ecological niches to yield novel natural products. cabidigitallibrary.org Subsequently, this compound and its analogues have been identified in other fungal species, most notably Penicillium bialowiezense. researchgate.netmycocentral.eukopri.re.krkopri.re.kr

A significant context for the discovery of brevione-producing fungi has been deep-sea environments. Several studies have reported the isolation of Penicillium species capable of producing breviones from deep-sea sediment samples collected at depths of over 5,000 meters. researchgate.netekb.egacs.orgnih.govsmith.edu This suggests that these fungi have adapted to extreme conditions and may produce such compounds as part of their survival strategy in these challenging habitats.

Elucidation of this compound Biosynthetic Precursors

The biosynthesis of the breviane spiroditerpenoid scaffold is a classic example of a mixed biogenetic pathway, drawing from both the terpenoid and polyketide pathways. cabidigitallibrary.org Isotopic labeling studies and genetic analyses have identified the fundamental building blocks of this compound. The pathway commences with geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid precursor. researchgate.netacs.orgresearchgate.net The pyrone ring component of the molecule is derived from the condensation of three molecules of acetyl-CoA, with a methyl group being contributed by methionine. researchgate.netmdpi-res.commdpi.com

Enzymatic Mechanisms in this compound Biosynthesis

The conversion of the initial precursors into the complex structure of this compound is orchestrated by a suite of specialized enzymes. These biocatalysts perform a series of remarkable chemical transformations, including desaturation, ring expansion, and cyclization reactions.

Role of α-ketoglutarate-dependent Dioxygenases (e.g., BrvJ) in Desaturation and Ring Expansion

A key enzyme in the brevione biosynthetic pathway is BrvJ, an α-ketoglutarate-dependent dioxygenase. d-nb.infonih.gov This enzyme plays a pivotal role in the conversion of Brevione B to this compound through a desaturation reaction. d-nb.info BrvJ is also implicated in the subsequent oxidative ring expansion that can lead to the formation of other brevione analogues like Brevione C, with this compound acting as a potential intermediate. acs.orgresearchgate.netresearchgate.net The mechanism of BrvJ is of significant interest as it catalyzes a desaturation reaction, which is less common than the hydroxylation reactions typically performed by this class of enzymes. d-nb.info Computational studies suggest that the positioning of the substrate within the enzyme's active site and specific amino acid residues are crucial for favoring desaturation over hydroxylation. d-nb.info

Involvement of Cytochrome P450 Enzymes

Cytochrome P450 enzymes are also integral to the brevione biosynthetic pathway. acs.orgresearchgate.net While the direct P450 enzyme responsible for a specific step in this compound formation is part of a larger cluster, enzymes like BrvH are known to catalyze the formation of the characteristic spiro ring structure in the pathway leading to Brevione B, the immediate precursor to this compound. acs.orgresearchgate.netresearchgate.net Other P450 enzymes, such as BrvD and BrvI, are involved in further oxidative modifications of the brevione scaffold to generate a diversity of related compounds. acs.orgresearchgate.netresearchgate.net

Polyketide Synthase (PKS) and Prenyltransferase Activities

The initial steps of the pathway rely on the coordinated action of a polyketide synthase (PKS) and a prenyltransferase. A non-reducing PKS, BrvA, is responsible for synthesizing 5-methyl triacetic acid lactone from acetyl-CoA and methionine-derived methyl groups. acs.orgresearchgate.netresearchgate.net This polyketide moiety is then coupled to geranylgeranyl pyrophosphate (GGPP) by the prenyltransferase BrvB. acs.orgresearchgate.netresearchgate.net The GGPP itself is synthesized by the GGPP synthase BrvC. acs.orgresearchgate.netresearchgate.net These initial steps lay the foundation for the subsequent complex cyclizations and rearrangements.

Genetic Basis of this compound Biosynthesis: Identification of Biosynthetic Gene Clusters

The enzymes responsible for this compound biosynthesis are encoded by a set of genes organized into a biosynthetic gene cluster (BGC). nih.govresearchgate.netnih.govmdpi.com The identification and characterization of the brevione BGC in Penicillium bialowiezense has been a significant breakthrough in understanding the production of these compounds. acs.org This gene cluster, designated as the brv cluster, contains the genes for the PKS (BrvA), prenyltransferase (BrvB), GGPP synthase (BrvC), cytochrome P450s (BrvD, BrvH, BrvI), and the crucial α-ketoglutarate-dependent dioxygenase (BrvJ), among others. acs.orgresearchgate.netresearchgate.net The discovery of this BGC has enabled the heterologous expression of these genes in other host organisms, facilitating the elucidation of the biosynthetic pathway and the functions of individual enzymes. nih.gov

Strategies for Biosynthetic Pathway Engineering for this compound and Related Compounds (e.g., Heterologous expression in Aspergillus oryzae)

The intricate structures of this compound and related fungal meroterpenoids are assembled by complex biosynthetic pathways. Engineering these pathways is a key strategy for understanding enzyme function, elucidating reaction mechanisms, and potentially improving yields or generating novel analogues. A primary and powerful technique for this purpose is heterologous expression, where the biosynthetic gene cluster (BGC) from the native producing organism is transferred and expressed in a more genetically tractable host. nih.govrsc.org Aspergillus oryzae, a filamentous fungus with a well-established toolkit for genetic manipulation, has proven to be a particularly effective host for expressing fungal BGCs. nih.govmdpi.comnih.gov

Research into the biosynthesis of brevianamides, indole (B1671886) alkaloids structurally related to this compound, provides a clear example of this strategy's success. The biosynthetic gene cluster for Brevianamide A, from Penicillium brevicompactum, was identified and its functions were systematically dissected using gene deletion, precursor feeding, and heterologous expression in Aspergillus oryzae NSAR1. nih.govchemrxiv.org For instance, the heterologous expression of the non-ribosomal peptide synthetase (NRPS) gene, bvnA, in A. oryzae confirmed its role in producing the initial diketopiperazine scaffold, Brevianamide F. nih.govchemrxiv.org Subsequent experiments involving the co-expression of other genes in the cluster allowed researchers to assign functions to each enzyme in the pathway, from prenylation to the critical rearrangement forming the final complex core structure. nih.govsdu.edu.cn

Detailed functional analysis of the Brevianamide A biosynthetic genes was achieved through a combination of gene knockout in the native producer (P. brevicompactum) and heterologous expression. nih.gov This approach was essential for clarifying the specific role of each enzyme in the cascade.

| Gene | Encoded Enzyme | Function in Brevianamide A Biosynthesis | Method of Functional Confirmation |

| bvnA | Bimodular NRPS | Catalyzes the formation of Brevianamide F from L-tryptophan and L-proline. | Heterologous expression in A. oryzae. nih.govchemrxiv.org |

| bvnB | Flavin-dependent monooxygenase (FMO) | Catalyzes the β-face indole C2-C3 epoxidation of deoxybrevianamide E. nih.gov | Gene knockout in P. brevicompactum led to the accumulation of deoxybrevianamide E. nih.gov |

| bvnC | Prenyltransferase | Transfers a dimethylallyl pyrophosphate (DMAPP) group to Brevianamide F. | Gene knockout in P. brevicompactum resulted in the accumulation of Brevianamide F. nih.gov |

| bvnD | Cytochrome P450 | Presumed to catalyze the oxidation of the diketopiperazine ring. nih.gov | Gene knockout in P. brevicompactum led to the accumulation of Brevianamide E. nih.gov |

| bvnE | Isomerase/Semipinacolase | Catalyzes a stereoselective semi-pinacol rearrangement to form the 3-spiro-ψ-indoxyl moiety, directing the pathway to Brevianamide A. nih.govchemrxiv.orgsdu.edu.cn | Identified as essential for the final selective production of the natural product. nih.gov |

Beyond characterization, biosynthetic pathway engineering has been used to reconstruct the synthesis of brevianamides in entirely different organisms. In a notable example of synthetic biology, an artificial pathway to produce (+)-Brevianamides A and B was engineered in Escherichia coli. nih.govbiorxiv.orgbiorxiv.org This was a significant challenge, as fungal enzymes, particularly membrane-associated cytochrome P450s, are often difficult to express functionally in bacteria. nih.gov The researchers designed a pathway composed of six enzymes sourced from multiple kingdoms of life to convert simple starting materials into a key precursor. nih.govbiorxiv.org This engineered strain was able to produce (-)-dehydrobrevianamide E, which could then be chemically converted to (+)-Brevianamides A and B. nih.gov

| Enzyme | Source Organism | Enzyme Type | Function in Engineered Pathway |

| NascA | Streptomyces sp. CMB-MQ030 | Cyclodipeptide synthase | Assembly of the diketopiperazine precursor. nih.gov |

| DmtD2/DmtE2 | Streptomyces sp. F5123 | Cyclodipeptide oxidase | Desaturation of the precursor. nih.gov |

| NotF | Aspergillus sp. MF297–2 | Prenyltransferase | Prenylation of the diketopiperazine core. nih.govbiorxiv.org |

| BvnB | Penicillium brevicompactum | Flavin-dependent monooxygenase | Diastereoselective oxidative cyclization. nih.govbiorxiv.org |

| PhoN | Shigella flexneri | Kinase | Part of the DMAPP regeneration system. nih.gov |

| IPK | Thermoplasma acidophilum | Kinase | Part of the DMAPP regeneration system. nih.gov |

Similar strategies have been applied to elucidate the biosynthesis of other related compounds, such as Brevione E. Heterologous expression experiments were crucial in establishing the function of the Fe/2OG enzyme BrvJ, which plays a key role in converting Brevione B into Brevione C, a later-stage intermediate in the Brevione E pathway. researchgate.netacs.org These engineering approaches, combining gene knockouts, heterologous expression in hosts like A. oryzae, and reconstruction of pathways in organisms like E. coli, are indispensable tools for unraveling and harnessing the complex chemistry of this compound and its structural relatives. mdpi.comresearchgate.net

Mechanistic Investigations of Brevione A S Biological Activities Preclinical & Molecular Level

Cellular Target Identification and Validation for Brevione A

The precise molecular targets of this compound are the subject of ongoing investigation. Research into the broader family of breviane spiroditerpenoids suggests that their mechanism of action may be linked to specific chemical features. For instance, the α,β-unsaturated carbonyl moiety present in related compounds like brevione I is considered crucial for its biological activity. mdpi.com It is hypothesized that this functional group may interact with biological molecules by forming covalent bonds with the free thiol groups of cysteine residues in proteins. mdpi.comnih.gov However, a specific, validated cellular protein target for this compound has not been definitively identified in the reviewed literature. The compound's effects are thus largely characterized by its influence on downstream cellular signaling pathways.

Modulation of Intracellular Signaling Pathways by this compound (e.g., Inhibition of NF-κB and JNK activation)

This compound has been shown to significantly modulate key intracellular signaling pathways involved in inflammation. kopri.re.krnih.gov Mechanistic studies have demonstrated that this compound can inhibit the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). kopri.re.krresearchgate.net The NF-κB pathway is a critical regulator of inflammatory diseases, and its inhibition has been a long-standing therapeutic target. kopri.re.kr

This compound's inhibitory action on the NF-κB pathway involves preventing the phosphorylation of IκB and the subsequent nuclear transport of NF-κB subunits. kopri.re.kr In addition to its effects on NF-κB, this compound also selectively targets the JNK pathway. Pre-treatment with the compound was found to attenuate the phosphorylation of JNK in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated cells. kopri.re.kr Notably, the phosphorylation of other mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK) and p38 was not affected, indicating a specific inhibitory effect on JNK signaling. kopri.re.kr The dual suppression of both the NF-κB and JNK signaling pathways is a key mechanism behind this compound's anti-inflammatory properties. kopri.re.kr

Effects of this compound on Specific Cellular Processes in in vitro Models

This compound has demonstrated cytotoxic effects against specific human cancer cell lines. In a study evaluating its activity against the human breast adenocarcinoma cell line, MCF-7, this compound exhibited an IC₅₀ value of 28.4 μM, which was comparable to the positive control, cisplatin (B142131) (IC₅₀ = 8.04 μM). nih.gov While direct data for this compound against HeLa cells is limited in the reviewed literature, other closely related breviane spiroditerpenoids, such as breviones F, G, and H, have shown cytotoxic activity against the HeLa cervical cancer cell line. kopri.re.kr Brevione I, another related compound, also displayed significant cytotoxicity against MCF-7 cells. nih.gov

| Compound | Cell Line | Activity | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| This compound | MCF-7 (Breast Adenocarcinoma) | Cytotoxic | 28.4 | nih.gov |

This compound exhibits significant anti-inflammatory activity in in vitro models. kopri.re.krnih.gov In studies using the murine macrophage cell line RAW 264.7, this compound was shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). kopri.re.krresearchgate.net The half-maximal inhibitory concentration (IC₅₀) for this activity was determined to be 9.5 μM. kopri.re.krnih.govresearchgate.net

Further investigation revealed that this compound's anti-inflammatory effects extend beyond NO suppression. The compound also curtails the expression of other pro-inflammatory mediators and cytokines, including prostaglandin (B15479496) E₂, tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12. kopri.re.krresearchgate.net This broad-spectrum inhibition of inflammatory markers is achieved through the suppression of the NF-κB and JNK signaling pathways. kopri.re.krnih.gov

| Activity | Assay | Result (IC₅₀) | Source |

|---|---|---|---|

| Inhibition of Nitric Oxide (NO) Production | LPS-induced NO production | 9.5 μM | kopri.re.krnih.govresearchgate.net |

The brevione family of compounds, including this compound, has been recognized for its allelopathic properties. nih.govkopri.re.kr Specifically, breviones A through E were found to attenuate the growth of etiolated wheat coleoptiles, demonstrating their potential to inhibit the growth of other plants. kopri.re.kr Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. This activity suggests a potential ecological role for this compound.

The antiviral potential of the breviane spiroditerpenoid class has been noted, particularly against the human immunodeficiency virus (HIV). nih.govkopri.re.kr While specific studies focusing on this compound's anti-HIV activity were not prominent in the reviewed literature, its close structural analog, Brevione F, has been shown to inhibit the replication of HIV-1 in C8166 cells, a human T-cell line. researchgate.net Brevione F exhibited an EC₅₀ value of 14.7 μM in this assay. researchgate.net This finding for a related compound suggests that the breviane skeleton may be a promising scaffold for the development of new antiviral agents. researchgate.net

Neurotoxic Inhibitory Effects (e.g., Aβ aggregate-induced)

This compound belongs to the breviane spiroditerpenoids, a class of architecturally complex meroterpenoids. researchgate.netnih.gov This family of compounds, first isolated from Penicillium brevicompactum, has been reported to exhibit a range of biological activities, including intriguing inhibitory effects on neurotoxicity induced by amyloid-beta (Aβ) aggregates. researchgate.netnih.gov The aggregation of Aβ peptides is a central pathological event in Alzheimer's disease, leading to neuronal dysfunction and cell death. While the broader class of breviane spiroditerpenoids is cited for these neuroprotective qualities, specific preclinical studies detailing the precise mechanism or quantitative efficacy of this compound in inhibiting Aβ aggregation or protecting neurons from Aβ-induced toxicity are not extensively detailed in the available literature. researchgate.netnih.gov

Enzyme Inhibition/Activation Studies by this compound

Preclinical investigations have elucidated a significant anti-inflammatory role for this compound, centered on its ability to inhibit key enzymatic and signaling pathways. In a study utilizing lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, this compound was shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. kopri.re.kr The compound demonstrated this activity with a half-maximal inhibitory concentration (IC50) value of 9.5 μM. kopri.re.kr

Further mechanistic studies revealed that this anti-inflammatory effect is rooted in the inhibition of critical signaling kinases and transcription factors. This compound was found to suppress the expression of various pro-inflammatory cytokines and mediators, including NO, prostaglandin E2, interleukin (IL)-1β, tumor necrosis factor-α, IL-6, and IL-12. kopri.re.kr This broad suppression is achieved by inhibiting the activation of c-Jun N-terminal kinase (JNK) and the transcription factor nuclear factor-kappa B (NF-κB). kopri.re.kr By preventing the activation of these pathways, this compound effectively downregulates the expression of multiple genes involved in the inflammatory response. kopri.re.kr

Table 1: Enzyme and Pathway Inhibition by this compound

| Target Pathway/Product | Assessed Effect | Cell Line | IC50 Value | Source(s) |

|---|---|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | RAW 264.7 macrophages | 9.5 μM | kopri.re.kr |

| c-Jun N-terminal kinase (JNK) | Inhibition of Activation | RAW 264.7 macrophages | - | kopri.re.kr |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of Activation | RAW 264.7 macrophages | - | kopri.re.kr |

Receptor Binding and Ligand-Target Interactions of this compound (Preclinical/Computational)

Based on a comprehensive review of available scientific literature, there are currently no specific preclinical receptor binding assays or computational molecular docking studies published that detail the direct interaction of this compound with specific protein or receptor targets. While computational methods are widely used to predict the binding affinity and interaction patterns of natural products with biological macromolecules, such studies focused on this compound have not been reported. manchester.ac.uk Therefore, the specific receptors or molecular targets that this compound may bind to, and the nature of these ligand-target interactions at an atomic level, remain an area for future investigation.

Structure Activity Relationship Sar Studies of Brevione a

Identification of Key Pharmacophoric Features of Brevione A for Biological Activities

The biological activity of this compound and its related compounds is intrinsically linked to its complex chemical architecture. ontosight.ai The core structure is a breviane spiroditerpenoid, a class of meroterpenoids biosynthesized from geranylgeranyl pyrophosphate and a polyketide-derived pyrone. mdpi.comresearchgate.net This intricate fusion of a diterpene and a polyketide subunit via a spiro chiral center is a defining characteristic. tandfonline.comjst.go.jp

Key pharmacophoric features, which are the essential spatial and electronic arrangements of atoms or functional groups necessary for biological activity, include:

The Spiro-fused Ring System: The unique spiro linkage between the diterpenoid and polyketide moieties is a cornerstone of the breviane skeleton and is considered critical for its biological profile. tandfonline.comjst.go.jp

The α-Pyrone Ring (Ring E): This heterocyclic ring, derived from the polyketide pathway, is a significant contributor to the molecule's activity. cabidigitallibrary.org Modifications to this ring can dramatically alter biological effects.

The Diterpenoid Core (Rings A, B, C): The tricyclic system of rings A, B, and C, with its specific stereochemistry, provides the foundational scaffold for the molecule. cabidigitallibrary.org

Functional Groups: Specific functional groups, such as hydroxyl and acetyl moieties, attached to the core structure play a vital role in modulating activity. For instance, the presence and position of these groups can influence interactions with biological targets. labster.comontosight.ai The heterocyclic ether present in the skeleton of brevione metabolites is an important bioisostere of peptide bonds in the development of protease inhibitors, with the oxygen in the O-heterocycle ring enhancing interactions with enzyme receptors through strong hydrogen bonds. sci-hub.se

Preliminary structure-activity relationship (SAR) investigations have highlighted the importance of these features. For example, studies comparing the phytotoxicity of different breviones revealed that Breviones C and E exhibited the most potent inhibitory effects on etiolated wheat coleoptiles. researchgate.netresearchgate.net This suggests that subtle variations in the oxygenation pattern and other substituents on the breviane skeleton can lead to significant differences in biological activity. researchgate.net

Impact of Structural Modifications on this compound Biological Activity Profiles

The synthesis of this compound analogs and derivatives has been a key strategy to probe the impact of structural changes on biological activity. ontosight.aijst.go.jp These studies have provided valuable insights into which parts of the molecule can be modified to enhance or alter its biological effects.

Research has shown that even minor alterations to the this compound structure can have a profound impact on its biological activity profile. ontosight.ai For instance, the cytotoxicity of brevione analogs can be significantly influenced by the substituents on the core structure. A SAR study on ligerin, a related compound, demonstrated that the chlorohydrin and C6 substituents were crucial for its cytotoxic activities. mdpi.com

The following table summarizes the findings from various studies on the impact of structural modifications on the biological activity of this compound and related compounds:

| Compound/Analog | Structural Modification | Impact on Biological Activity | Reference(s) |

| Brevione C and E | Varied oxygenation patterns compared to this compound and B. | Showed higher phytotoxicity in etiolated wheat coleoptile assays. | researchgate.netresearchgate.net |

| This compound | First of its kind isolated from a marine source. | Exhibited cytotoxicity against MCF-7 cells. | rsc.org |

| Brevione F | - | Showed potential against SARS-CoV-2 main protease. | mdpi.comsemanticscholar.org |

| Ligerin Analogs | Modifications at the chlorohydrin and C6 positions. | These substituents were found to be critical for cytotoxic activity. | mdpi.com |

| Penicimutanins A and C | - | Exhibited broad-spectrum cytotoxicity against several cancer cell lines. | mdpi.com |

| Meleagrin and Glandicoline B | The methoxy (B1213986) group in Meleagrin conferred enhanced potency compared to the hydroxy group in Glandicoline B. | Showed inhibitory effects against esophageal cancer cell lines. | mdpi.com |

These findings underscore the sensitivity of the biological activity of brevianes to their chemical structure. The total synthesis of breviones A, B, and C has not only confirmed their absolute configurations but also opened avenues for creating a wider array of derivatives for further SAR studies. tandfonline.comjst.go.jp The enantiocontrolled total synthesis of brevione-related derivatives, such as brevione C, has broadened the scope for developing potential antiviral drugs from this class of compounds. sci-hub.se

Computational Methods for SAR Analysis of this compound (e.g., QSAR, molecular docking)

In recent years, computational methods have become indispensable tools in the SAR analysis of natural products like this compound. jst.go.jpmdpi.com These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, complement experimental studies by providing predictive insights into the interactions of molecules with biological targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For breviones and their analogs, QSAR models can be developed to predict their activity based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. acs.org While specific QSAR studies focusing solely on this compound are not extensively documented in the provided search results, the principles of QSAR are highly applicable. For instance, a QSAR model for brevione derivatives could help in predicting the phytotoxic or cytotoxic potential of newly designed analogs before their synthesis, thereby saving time and resources. cabidigitallibrary.org The development of a 3D-QSAR pharmacophore model, for example, can identify the key chemical features required for activity. indianchemicalsociety.com

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commui.ac.ir This method is particularly useful for understanding how a ligand, such as a this compound analog, might interact with the active site of a target protein.

Several studies have employed molecular docking to investigate the potential targets of brevione compounds. For example, molecular docking studies have been used to explore the binding of Brevione F to the main protease (Mpro) of SARS-CoV-2, suggesting a potential antiviral application. mdpi.comsemanticscholar.orgnih.gov These studies provide a virtual representation of the binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

The following table illustrates the application of molecular docking to brevione-related compounds:

| Compound | Target Protein | Key Findings from Docking | Reference(s) |

| Brevione F | SARS-CoV-2 Main Protease (Mpro) | Exhibited a docking score comparable to the reference antiviral drug lopinavir, suggesting potential inhibitory activity. | mdpi.comsemanticscholar.org |

| Brevione F | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Showed a high docking score, indicating potential as an inhibitor. | mdpi.com |

| Brevione J | Not specified in detail | Computational studies including molecular dynamics and density functional theory were used to investigate its biosynthesis. | researchgate.net |

These computational approaches, in conjunction with experimental data, are powerful tools for elucidating the SAR of this compound. They not only help in rationalizing the observed biological activities but also guide the design of novel derivatives with improved therapeutic potential. mdpi.comnih.gov

Advanced Analytical and Bioanalytical Methodologies for Brevione a Research

Chromatographic Techniques for Brevione A Isolation, Purification, and Purity Assessment (e.g., HPLC, Prep-HPLC)

The isolation and purification of this compound from fungal cultures, primarily Penicillium species, rely heavily on chromatographic methods. High-Performance Liquid Chromatography (HPLC) and its scaled-up version, Preparative HPLC (Prep-HPLC), are indispensable tools for obtaining pure this compound for structural elucidation and bioactivity studies. kopri.re.krnih.govmdpi.com

The general workflow begins with the extraction of the fungal biomass with solvents like ethyl acetate (B1210297) or methanol (B129727). kopri.re.krmdpi.com This crude extract, containing a complex mixture of metabolites, is then subjected to preliminary separation using techniques such as Medium-Pressure Liquid Chromatography (MPLC) or column chromatography over silica (B1680970) gel or Sephadex. kopri.re.krmdpi.com The final purification of this compound and its related analogues is almost invariably achieved using reverse-phase (RP) Prep-HPLC. kopri.re.kr

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase, which usually consists of a gradient of methanol (MeOH) and water (H₂O). kopri.re.krmdpi.com As the concentration of the organic solvent (methanol) increases over time, compounds are eluted from the column in order of increasing hydrophobicity. The elution is monitored by a UV detector, as the chromophores within the this compound structure allow for its detection. mdpi.com The fraction corresponding to the this compound peak is collected, and the solvent is evaporated to yield the purified compound. kopri.re.kr Purity is then assessed using analytical HPLC, where a sharp, symmetrical peak indicates a high degree of purity.

Detailed research findings have documented specific conditions for the successful isolation of this compound. For instance, after initial fractionation of a Penicillium bialowiezense extract, a fraction was subjected to Prep-HPLC on a C18 column. kopri.re.kr A gradient of methanol and water, transitioning from 60% to 100% methanol over 60 minutes at a flow rate of 8 mL/min, successfully yielded pure this compound with a retention time (tR) of 30.0 minutes. kopri.re.kr

| Parameter | Value | Source |

| Technique | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | kopri.re.kr |

| Stationary Phase | Reverse-Phase C18 | kopri.re.krmdpi.com |

| Mobile Phase | Methanol (MeOH) and Water (H₂O) gradient | kopri.re.krmdpi.com |

| Example Gradient | From 60% MeOH / 40% H₂O to 100% MeOH over 60 min | kopri.re.kr |

| Flow Rate | 8 mL/min | kopri.re.kr |

| Detection | UV Monitoring | mdpi.com |

| Retention Time (tR) | 30.0 min | kopri.re.kr |

Mass Spectrometry Applications in this compound Metabolism and Distribution Studies (in preclinical models)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In this compound research, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been fundamental in its initial characterization. HRESIMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a new compound. kopri.re.krmdpi.com For this compound, HRESIMS analysis in positive ion mode typically shows a protonated molecule [M+H]⁺, confirming its molecular weight. kopri.re.kr

In the context of preclinical drug development, tandem mass spectrometry (LC-MS/MS) is the gold standard for studying the metabolism and distribution (pharmacokinetics) of a compound. nih.govwiley-vch.deresearchgate.net While specific preclinical metabolism studies on this compound are not widely published, the established methodologies for other xenobiotics would be directly applicable.

A typical preclinical metabolism and distribution study using LC-MS/MS would involve the following steps:

Dosing and Sample Collection : A preclinical animal model is administered this compound. At various time points, biological samples such as blood, plasma, urine, feces, and tissues are collected. nih.gov

Sample Preparation : The biological samples are processed to extract this compound and its potential metabolites.

LC-MS/MS Analysis : The extracts are injected into an HPLC system coupled to a tandem mass spectrometer. The HPLC separates the parent compound (this compound) from its metabolites. The mass spectrometer then ionizes these molecules and performs fragmentation analysis (MS/MS). nih.gov In MS/MS, the parent ion is selected and fragmented into smaller, characteristic product ions. wiley-vch.dechromatographyonline.com

Metabolite Identification and Quantification : By analyzing the fragmentation patterns, the structures of metabolites can be elucidated. Common metabolic transformations include oxidation (hydroxylation), demethylation, or conjugation with molecules like glucuronic acid or sulfate. researchgate.net The concentration of this compound and its key metabolites in different tissues and at different times can be quantified, providing crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

This information is critical for understanding the compound's fate in a biological system, its potential for accumulation in specific organs, and its rate of clearance. nih.govnih.gov

Advanced Spectroscopic Quantification Methods for this compound in Biological Matrices (preclinical)

Quantifying the concentration of a compound like this compound in complex biological matrices (e.g., plasma, tissue homogenates) is a key aspect of preclinical research. Advanced spectroscopic methods, particularly UV-Visible (UV-Vis) and fluorescence spectroscopy, offer sensitive and reliable means for quantification, often after a chromogenic or fluorogenic derivatization step. iipseries.orgmdpi.comnih.gov

UV-Vis spectrophotometry is a widely used technique for quantifying compounds that absorb light in the ultraviolet or visible range. iipseries.orgmdpi.com this compound possesses chromophores that allow for UV detection, as seen in its HPLC analysis. mdpi.com For quantification in a biological matrix, a specific colorimetric reaction can be developed. For example, a method validated for quantifying triterpenes in plant matrices involves a reaction with vanillin (B372448) in the presence of sulfuric acid, which produces a colored product that can be measured at a specific wavelength (e.g., 548 nm). nih.gov

The general procedure for developing such an assay for this compound would include:

Method Development : Identifying a chemical reaction that is specific to this compound or its structural class (diterpenes) and produces a stable, colored product with a unique absorption maximum, minimizing interference from the biological matrix.

Standard Curve Generation : A series of standard solutions with known concentrations of pure this compound are prepared and subjected to the colorimetric reaction. The absorbance of each solution is measured, and a standard curve is generated by plotting absorbance versus concentration. nih.gov

Sample Analysis : The biological sample (e.g., plasma extract) is treated with the same reagents. Its absorbance is measured, and the concentration of this compound is determined by interpolating the value from the standard curve. nih.gov

Validation : The method must be validated for linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and quantification) according to established guidelines. nih.gov

Fluorescence spectroscopy is another highly sensitive technique. If this compound itself is not fluorescent, it can be derivatized with a fluorescent tag. Alternatively, if it interacts with a specific biological target, a fluorescence-based displacement assay could be designed. These methods often provide lower detection limits compared to UV-Vis absorption spectroscopy.

| Method | Principle | Application to this compound | Key Steps | Source |

| UV-Vis Spectrophotometry | Measurement of light absorption by a chromophore. | Quantification in preclinical samples after a color-forming reaction. | Derivatization, standard curve generation, absorbance measurement. | nih.govmdpi.com |

| Fluorescence Spectroscopy | Measurement of light emitted from a fluorescent molecule after excitation. | High-sensitivity quantification, potentially after derivatization with a fluorescent tag. | Derivatization (if needed), standard curve, fluorescence measurement. | iipseries.org |

High-Throughput Screening Methodologies for this compound and Analogues

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. nih.gov This technology is essential for drug discovery, enabling the efficient screening of libraries of natural product analogues. Given that this compound has demonstrated cytotoxic and neuroprotective activities, HTS methodologies are well-suited for identifying more potent or selective analogues. mdpi.complos.orgthieme-connect.com

Screening for Cytotoxic Activity: One of the noted bioactivities of brevianes is cytotoxicity against various cancer cell lines. mdpi.comresearchgate.net HTS assays for cytotoxicity are well-established and are often based on cell viability. plos.orgthieme-connect.com

High-Content Screening (HCS) : This imaging-based HTS approach provides rich, multi-parameter data on individual cells. plos.org A library of this compound analogues could be added to microplates containing cultured cancer cells (e.g., U2OS, HCT-116). plos.orgresearchgate.net After incubation, the cells are stained with fluorescent dyes that mark different cellular components (e.g., DAPI for the nucleus, other dyes for the cytoplasm or markers of apoptosis like activated caspases). An automated microscope acquires images, and sophisticated software analyzes them to quantify various parameters, including cell count (proliferation), nuclear morphology (a sign of apoptosis or toxicity), and cell shape. plos.org This allows for the simultaneous assessment of cytotoxicity, anti-proliferative effects, and the mechanism of cell death.

Screening for Inhibitors of Aβ Aggregate-Induced Neurotoxicity: this compound and its analogues have been identified as having inhibitory effects on Aβ (amyloid-beta) aggregate-induced neurotoxicity, which is relevant to Alzheimer's disease research. mdpi.comnih.gov HTS assays can be designed to find compounds that prevent Aβ aggregation or protect cells from its toxic effects. nih.govopen.ac.uk

Aggregation Inhibition Assays : These are often biochemical assays. A solution of Aβ peptide is incubated under conditions that promote aggregation. The assay measures the extent of aggregation in the presence versus the absence of test compounds (e.g., this compound analogues). Aggregation can be monitored using fluorescent dyes like Thioflavin T, which binds to amyloid fibrils and emits a strong fluorescent signal. researchgate.net A reduction in fluorescence indicates that the compound inhibits aggregation.

Cell-Based Neuroprotection Assays : In this setup, a neuronal cell line is exposed to pre-aggregated, toxic Aβ oligomers. Cell viability is then measured, typically using a luminescent or colorimetric reagent (e.g., ATP-based assays like CellTiter-Glo® or MTT assays). nih.gov Compounds from the this compound analogue library that restore cell viability in the presence of toxic Aβ are identified as "hits." nih.gov These hits protect the cells from Aβ-induced toxicity and are valuable leads for further development. open.ac.uk

These HTS campaigns generate vast amounts of data, identifying "hit" compounds that show desired activity. These hits are then subjected to further testing to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values) before advancing to more complex preclinical models. nih.gov

Emerging Research Directions and Future Perspectives on Brevione a

Exploration of Novel Biological Activities for Brevione A beyond Current Findings

While initial research identified this compound's allelopathic and weak antiproliferative activities, the full spectrum of its biological effects remains an active area of exploration. researchgate.net The breviane spiroditerpenoid scaffold, common to this compound and its analogues, has been associated with a range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties in related compounds like brevione H and brevione G. ontosight.aiontosight.ai For instance, this compound itself has shown inhibitory effects on lipopolysaccharide-induced nitric oxide production in macrophages, suggesting potential anti-inflammatory activity. kopri.re.kr Future research is likely to delve deeper into these areas, potentially uncovering novel therapeutic applications. The structural complexity and diversity within the breviane family suggest that further screening and targeted assays could reveal activities against a wider array of biological targets and pathways. mdpi.com

Development of Advanced Synthetic Strategies for this compound Analogues with Enhanced Specificity

The complex and unique structure of this compound presents a significant challenge and an attractive target for synthetic organic chemists. tandfonline.comcabidigitallibrary.org Developing efficient and stereocontrolled synthetic routes is crucial for producing sufficient quantities of this compound for comprehensive biological evaluation and for generating analogues with potentially enhanced specificity and potency. jst.go.jp Previous synthetic studies have focused on constructing the characteristic spiro-fused CDE ring framework and the stereogenic centers. tandfonline.comcabidigitallibrary.org

One reported synthetic strategy involved a regioselective 7-endo acyl radical cyclization and a diastereoselective oxidative coupling for constructing the spiro ring. jst.go.jp Another approach utilized a hybrid strategy combining biocatalytic and radical-based methods for the synthesis of oxidized meroterpenoids, which could be relevant for brevione analogue synthesis. springernature.com Challenges in synthesis include achieving high regio- and enantioselectivity and optimizing ring formation yields. springernature.com Future efforts will likely focus on developing more convergent and efficient total synthesis routes, as well as methodologies for the modular synthesis of brevione analogues. cabidigitallibrary.org This will enable systematic structure-activity relationship (SAR) studies to identify key structural features responsible for specific biological activities. cabidigitallibrary.org

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies, such as metabolomics and proteomics, offer powerful tools for gaining a comprehensive understanding of the biological effects of natural products like this compound. humanspecificresearch.orguninet.edunih.gov Metabolomics can provide insights into the metabolic changes induced by this compound in biological systems, helping to identify affected pathways and potential biomarkers. uninet.edumdpi.com Proteomics can reveal alterations in protein expression and modification profiles upon exposure to this compound, shedding light on its molecular targets and mechanisms of action. uninet.edumdpi.com

Integrating these technologies can provide a holistic view of how this compound interacts with biological systems, moving beyond the study of individual targets to understanding its impact on complex biological networks. humanspecificresearch.orgresearchgate.net This integrated approach can accelerate the identification of new drug targets and mechanisms, and aid in the discovery and development of novel therapeutics. humanspecificresearch.org While the search results did not provide specific examples of omics technologies being applied directly to this compound research, the broader application of these technologies in natural product research and drug discovery is well-established. humanspecificresearch.orguninet.edumdpi.comresearchgate.net Future research on this compound is likely to leverage these technologies to elucidate its biological pathways and effects in a more comprehensive manner.

Potential for this compound as a Molecular Probe for Elucidating Biological Pathways

Given its demonstrated biological activities and unique structure, this compound holds potential as a molecular probe to investigate specific biological pathways. ontosight.ai Molecular probes are valuable tools in biological research for identifying and studying proteins and pathways involved in various cellular processes. beilstein-journals.orgnih.gov By chemically modifying this compound with tags (e.g., fluorescent labels, affinity tags, photoreactive groups), researchers could track its distribution in cells and tissues, identify its binding partners, and perturb specific biological processes to understand their function. beilstein-journals.org

For example, a photoreactive and clickable this compound analogue could be used to capture proteins that interact with it, followed by identification using mass spectrometry. beilstein-journals.org Such studies could help elucidate the precise molecular targets responsible for this compound's observed allelopathic, cytotoxic, or anti-inflammatory effects. This approach could provide valuable insights into the complex biological pathways modulated by this compound and potentially identify new targets for therapeutic intervention.

Challenges and Opportunities in this compound Research (e.g., overcoming low yields from native sources)

A significant challenge in natural product research, including that of this compound, is often the low yield obtained from native biological sources. mdpi.com this compound is isolated from Penicillium brevicompactum, and obtaining sufficient quantities for extensive research, including in vivo studies and potential drug development, can be a limiting factor. researchgate.net

Opportunities to overcome this challenge include optimizing fermentation conditions for the producing fungi to enhance this compound production. Another promising avenue is the development of efficient total or semi-synthetic routes, as discussed in Section 8.2. tandfonline.comcabidigitallibrary.org Synthetic biology approaches, such as engineering microbial hosts for the heterologous expression of this compound biosynthetic genes, could also offer a sustainable source for larger-scale production. researchgate.netnih.govmdpi.com While the complete biosynthetic pathway for this compound is still being elucidated, research into the biosynthesis of related brevianes and fungal meroterpenoids is progressing, identifying key enzymes and pathways involved in their formation. researchgate.netmdpi.comresearchgate.netnih.govnih.govd-nb.info Understanding these biosynthetic mechanisms can inform strategies for metabolic engineering and synthetic biology to improve yields. nih.govmdpi.comresearchgate.net Overcoming the limitations of supply will be crucial for fully exploring the potential of this compound and its analogues.

Q & A

How can I formulate a focused research question to investigate Brevione A’s biosynthetic pathways?

Methodological Answer:

- Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question. For example:

- Population: Microbial strains producing this compound.

- Intervention: Genetic/environmental factors influencing biosynthesis.

- Comparison: Wild-type vs. genetically modified strains.

- Outcome: Quantitative changes in metabolite yield.

- Refine the question using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Avoid overly broad terms like "study mechanisms"; instead, specify which enzymatic steps or regulatory genes are under investigation .

Q. What experimental approaches are essential for initial structural characterization of this compound?

Methodological Answer:

- Combine spectroscopic techniques :

- NMR (¹H, ¹³C, 2D-COSY) for skeletal structure determination.

- HR-MS for molecular formula validation.

- X-ray crystallography (if crystallizable) for absolute configuration.

- Cross-validate results with literature data on structurally related terpenoids .

Q. How should I design a literature review to identify gaps in this compound research?

Methodological Answer:

- Use systematic review protocols :

- Search databases (PubMed, SciFinder) with keywords: "this compound biosynthesis," "bioactivity," "structural analogs."

- Filter studies by methodological rigor (e.g., peer-reviewed journals, controlled experiments).

- Map gaps using a PRISMA flowchart to highlight understudied areas (e.g., ecological roles, synergistic effects with other metabolites) .

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

-

Perform meta-analysis with the following steps:

- Tabulate discrepancies in IC₅₀ values or assay conditions (Table 1).

Study Bioassay Type IC₅₀ (µM) Cell Line/Model Controls Used A Anticancer 12.3 HeLa DMSO + cisplatin B Antifungal 45.6 C. albicans Fluconazole

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Q. How can I optimize heterologous expression of this compound in engineered microbial hosts?

Methodological Answer:

- Design a Design of Experiments (DoE) matrix to test variables:

- Promoter strength (inducible vs. constitutive).

- Codon optimization levels.

- Fermentation conditions (pH, temperature).

- Quantify yields via HPLC-MS and apply response surface methodology (RSM) to identify optimal parameters .

Methodological Pitfalls to Avoid

Q. Overlooking batch-to-batch variability in this compound isolation

- Solution: Include QC/QA checks (e.g., NMR purity >95%, LC-MS chromatogram consistency) for each batch. Document extraction protocols in supplemental materials .

Q. Inadequate controls in bioactivity assays

- Solution: Use vehicle controls (e.g., DMSO), positive controls (known bioactive compounds), and negative controls (heat-inactivated this compound) to validate specificity .

Data Reporting Standards

- Follow ARRIVE 2.0 guidelines for experimental reproducibility:

- Report n values, statistical tests, and effect sizes with confidence intervals.

- Provide raw data in supplementary files (e.g., NMR spectra, crystallographic data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。